molecular formula C12H23N3O3 B1521217 Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate CAS No. 1193388-56-5

Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate

Cat. No.: B1521217
CAS No.: 1193388-56-5
M. Wt: 257.33 g/mol
InChI Key: GZWYGKAXHXAQJU-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group, a piperazine ring, and a methylaminoacetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl acrylate in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through a series of reactions that involve the use of large reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones on the compound.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

  • Substitution reactions typically require nucleophiles and electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can result in the formation of various derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of other chemical entities, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.

Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science.

Mechanism of Action

The mechanism by which tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 2-(methylamino)butanoate: This compound shares structural similarities but differs in the arrangement of its functional groups.

  • Tert-butyl 4-(methylamino)butanoate hydrochloride: Another related compound with a similar molecular framework but different substituents.

Uniqueness: Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of other compounds make it a valuable chemical entity.

Properties

IUPAC Name

tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-14(6-8-15)10(16)9-13-4/h13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWYGKAXHXAQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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